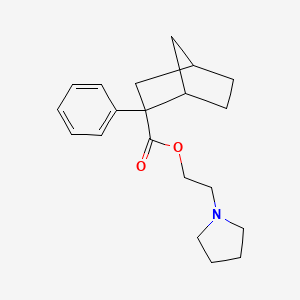

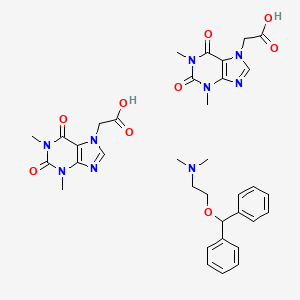

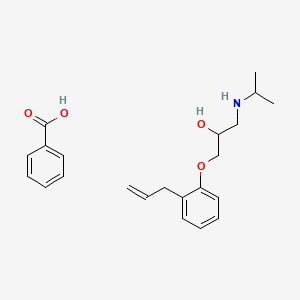

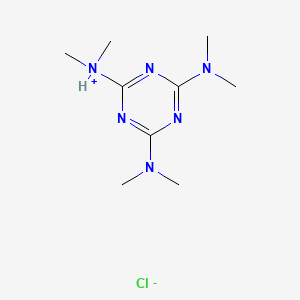

![molecular formula C11H21N3NaO6P B1667066 sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate CAS No. 71048-99-2](/img/structure/B1667066.png)

sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate

Overview

Description

Bialaphos Sodium Salt is a tripeptide antibiotic that is employed in the transformation experiments of many species of plants that make use of the bar gene for selection. It is more effective than glufosinate in corn. In wheat, bialaphos was the most reliable selection criteria used to identify bar transformed plants.

Bialaphos is a natural non-selective phytotoxin produced by certain Streptomyces species. It is a pro-toxin, a tripeptide that is converted in vivo to the active agent phosphinothricin, which is a glutamine analog. L-Phosphinothricin inhibits glutamine synthetase (Ki = 6.1 µM), resulting in accumulation of ammonium and disruption of primary metabolism. The bacterial bar gene encodes a phosphinothricin acetyltransferase, which confers resistance to phosphinothricin. Bialaphos is used in the selection of transgenic plants that express the bar gene, usually under the control of a constitutively active viral promoter.

Scientific Research Applications

Antibiotic Properties

Bilanafos-sodium, also known as Bialaphos Sodium Salt, is a tripeptide antibiotic . It is employed in the transformation experiments of many species of plants .

Genetic Transformation in Plants

Bilanafos-sodium is used in the transformation experiments of many species of plants that make use of the bar gene for selection . It is more effective than glufosinate in corn . In wheat, Bilanafos-sodium was the most reliable selection criteria used to identify bar transformed plants .

Herbicidal Properties

Bilanafos-sodium is a naturally occurring peptide herbicide used to control annual and perennial weeds . It is a protoxin, degrading to glufosinate in the plant .

Use in Agriculture

Bilanafos-sodium is used in various agricultural applications. For example, it is used in grapes, apples, pears, and citrus to control weeds .

Environmental Contaminant Determination

Bilanafos-sodium can be used as a standard for metabolite and environmental contaminant determination in laboratory settings .

Research on Residue Studies

The wide application of glufosinate, which Bilanafos-sodium degrades into, has caused public attention on its residues . However, the study of metabolite residues of polar pesticide was rare, and most of them focus on aquatic systems, lacking systematic research on plant samples .

Mechanism of Action

Bilanafos-sodium, also known as Bilanafos sodium or sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate, is a naturally occurring peptide herbicide . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Bilanafos-sodium primarily targets the enzyme glutamine synthetase . This enzyme plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .

Mode of Action

Bilanafos-sodium acts as a glutamine synthetase inhibitor . It is a protoxin that degrades to glufosinate in the plant . The degradation product, glufosinate, is structurally similar to glutamic acid, allowing it to act as a competitive inhibitor of glutamine synthetase . This inhibition disrupts the normal function of the enzyme, leading to an accumulation of ammonium ions and inhibition of photosynthesis .

Biochemical Pathways

The inhibition of glutamine synthetase by Bilanafos-sodium disrupts the nitrogen metabolism in plants . This disruption leads to the accumulation of ammonium ions, which are toxic to plants . The excess ammonium ions also inhibit photosynthesis, further disrupting the plant’s metabolism .

Pharmacokinetics

It is known that the compound is a protoxin that is metabolized to glufosinate in the plant

Result of Action

The primary result of Bilanafos-sodium’s action is the death of the plant . The accumulation of toxic ammonium ions and the inhibition of photosynthesis disrupt the plant’s metabolism, leading to the death of the plant .

Action Environment

The efficacy and stability of Bilanafos-sodium can be influenced by various environmental factors. It is known that the compound is used to control annual and perennial weeds in various environments, including vegetable fields and orchards .

properties

IUPAC Name |

sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N3O6P.Na/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20;/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20);/q;+1/p-1/t6-,7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWIRLHWLMNVCC-WQYNNSOESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)[O-])NC(=O)C(CCP(=O)(C)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)[O-])NC(=O)[C@H](CCP(=O)(C)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058235 | |

| Record name | Bilanafos sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate | |

CAS RN |

71048-99-2 | |

| Record name | Bilanafos sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bialaphos Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-amino-4-(hydroxymethylphosphinyl)butanoyl-L-alanyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.